![molecular formula C18H16F3N3O3 B2965101 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396813-85-6](/img/structure/B2965101.png)

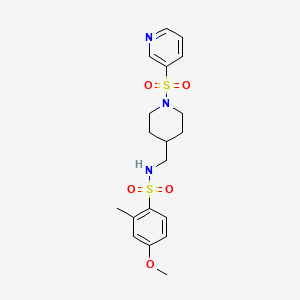

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

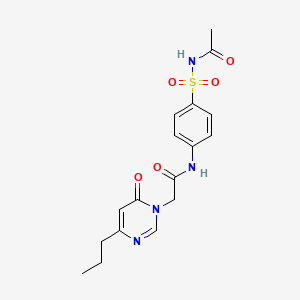

“N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the molecular formula C23H25F3N4O2 . It has a molecular weight of 446.5 g/mol . The compound is also known by other names such as “1396849-70-9”, “AKOS024547965”, and "VU0543644-1" .

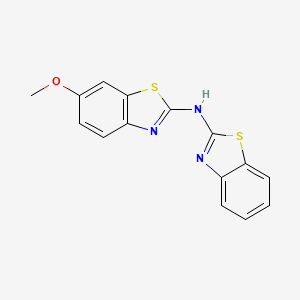

Molecular Structure Analysis

The compound has a complex structure that includes a pyrimidin-2-yl group attached to a cyclopropyl group and a trifluoromethyl group . The InChI string representation of the compound is "InChI=1S/C23H25F3N4O2/c1-13-3-6-17 (9-14 (13)2)30-12-16 (10-21 (30)31)22 (32)27-8-7-20-28-18 (15-4-5-15)11-19 (29-20)23 (24,25)26/h3,6,9,11,15-16H,4-5,7-8,10,12H2,1-2H3, (H,27,32)" .

Physical and Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 446.19296054 g/mol . The topological polar surface area of the compound is 75.2 Ų .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis and Anti-Cancer Activity : A study presented the synthesis of novel pyrazolopyrimidines derivatives, highlighting their anti-cancer and anti-5-lipoxygenase agent properties. The structural modifications and biological evaluations suggest potential applications in cancer therapy (Rahmouni et al., 2016).

Anti-Inflammatory and Analgesic Agents : Another research focused on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. The compounds exhibited high COX-2 selectivity, promising for the development of new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antiviral Activity Against Avian Influenza : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showed remarkable activity against avian influenza virus, indicating the potential for antiviral drug development (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities : Research on enaminones as building blocks for synthesizing substituted pyrazoles highlighted their antitumor and antimicrobial activities. The study suggests these compounds as promising candidates for further development into therapeutic agents (Riyadh, 2011).

Inhibition of Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound related to the specified chemical structure, was investigated for its ability to inhibit NF-kappaB and AP-1 mediated transcription, a crucial aspect in controlling inflammation and cancer progression (Palanki et al., 2000).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the retrieved sources.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar pyrimidine derivatives have been screened for their antiproliferative activity against selected human cancer cell lines, such as liver (hepg2), colon (ht-29), lung (a549), and breast (mcf-7) cancer cell lines .

Mode of Action

The spatial configuration of the carbon atoms connected to the pyrimidine group plays an important role in the biological activity of similar compounds .

Biochemical Pathways

The structure and biological activity of similar compounds have been examined by looking at the effect of different substituent groups on the pyrimidine group .

Result of Action

Similar pyrimidine derivatives have shown antiproliferative activity against selected human cancer cell lines .

Propiedades

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3/c19-18(20,21)15-8-12(10-1-2-10)23-16(24-15)5-6-22-17(25)11-3-4-13-14(7-11)27-9-26-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQJISTSQJNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2965022.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)

![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965036.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)

![4-(4-methoxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2965039.png)

![2-[2-Methoxy-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2965041.png)